molecular formula C14H20N2O3 B4801469 N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(sec-butyl)urea

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(sec-butyl)urea

Cat. No.: B4801469
M. Wt: 264.32 g/mol
InChI Key: AGKQTRPVSPRQHR-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(sec-butyl)urea is an organic compound that features a benzodioxole moiety, which is a common structural motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(sec-butyl)urea typically involves the reaction of 1-(1,3-benzodioxol-5-yl)ethanamine with sec-butyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(sec-butyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(sec-butyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced forms of the urea moiety.

    Substitution: Substituted urea derivatives.

Scientific Research Applications

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(sec-butyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(sec-butyl)urea involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-N’-(3-chlorophenyl)urea
  • N-(tert-butyl)-N’-(5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl)urea
  • N-(1,3-benzodioxol-5-ylmethyl)-N’-phenylurea

Uniqueness

N-[1-(1,3-benzodioxol-5-yl)ethyl]-N’-(sec-butyl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sec-butyl group and the benzodioxole ring makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Properties

IUPAC Name

1-[1-(1,3-benzodioxol-5-yl)ethyl]-3-butan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-9(2)15-14(17)16-10(3)11-5-6-12-13(7-11)19-8-18-12/h5-7,9-10H,4,8H2,1-3H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKQTRPVSPRQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)NC(C)C1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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